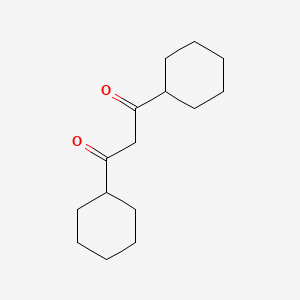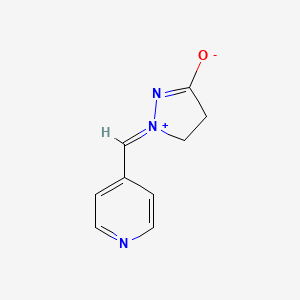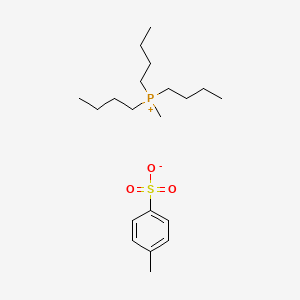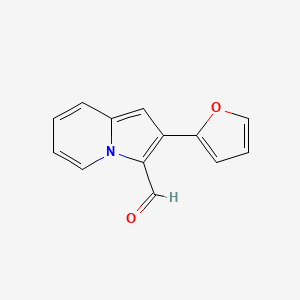
1,3-二环己基-1,3-丙二酮
描述
1,3-Dicyclohexyl-1,3-propanedione is a chemical compound with the molecular formula C15H24O2 . It has a molecular weight of 236.35 .
Synthesis Analysis
The synthesis of 1,3-Dicyclohexyl-1,3-propanedione involves the reaction of 1-cyclohexyl-1-ethanone and methyl cyclohexanoate in anhydrous tetrahydrofuran under nitrogen protection . Potassium amide is added and the reaction is stirred at room temperature for 3.5 hours . After the reaction, the solution is poured into ice water, and ether is added to separate layers . The aqueous layer is adjusted to pH=5.0 with 2N HCl, and then adjusted to pH=7.5 with Na2CO3, extracted with ether, and dried over anhydrous magnesium sulfate . The solvent is spun off and the product is purified by silica gel column chromatography, eluting with dichloromethane/methanol (V/V=20/1) to obtain 1,3-dicyclohexyl-1,3-propanedione .Molecular Structure Analysis
The molecular structure of 1,3-Dicyclohexyl-1,3-propanedione is represented by the formula C15H24O2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
1,3-Dicyclohexyl-1,3-propanedione has a molecular weight of 236.35 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.科学研究应用
Organic Synthesis
“1,3-Dicyclohexyl-1,3-propanedione” is used in organic synthesis . It can be used as a reagent or intermediate in the synthesis of other organic compounds .
Catalysis
This compound can also be used in catalysis. Its unique structure and properties may allow it to act as a catalyst in certain chemical reactions.
Medicinal Chemistry
In the field of medicinal chemistry, “1,3-Dicyclohexyl-1,3-propanedione” could potentially be used in the development of new drugs. Its structure could be modified to create compounds with therapeutic effects.
Material Science
The compound could potentially be used in material science. Its unique properties could make it useful in the development of new materials.
Safety Research
The safety of “1,3-Dicyclohexyl-1,3-propanedione” is also a subject of research . Understanding its safety profile is crucial for its use in various applications .
Commercial Availability
“1,3-Dicyclohexyl-1,3-propanedione” is commercially available and can be purchased for research purposes . This makes it accessible for scientists and researchers who wish to explore its potential applications .
安全和危害
属性
IUPAC Name |
1,3-dicyclohexylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMLFYUFZYQSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dicyclohexyl-1,3-propanedione | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)






![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)
![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)


![Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3144743.png)
